molecular formula C16H16ClNO3S2 B13086625 2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate

2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate

Cat. No.: B13086625
M. Wt: 369.9 g/mol
InChI Key: DKBXANNARUBTDN-UHFFFAOYSA-M
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Description

2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate is a chemical compound with the molecular formula C16H17NO3S3. It belongs to the class of benzothiazolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloromethyl group and a methyl group attached to a benzothiazolium ring, along with a 4-methylbenzenesulfonate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate typically involves the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting o-aminothiophenol with acetic acid and sulfur to form 2-mercaptobenzothiazole.

    Methylation: The 2-mercaptobenzothiazole is then methylated using methyl iodide to produce 2-methylbenzothiazole.

    Chloromethylation: The 2-methylbenzothiazole is subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group, resulting in 2-(Chloromethyl)-3-methylbenzothiazole.

    Formation of the Benzothiazolium Salt: Finally, the 2-(Chloromethyl)-3-methylbenzothiazole is reacted with 4-methylbenzenesulfonic acid to form the desired benzothiazolium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted products.

    Oxidation and Reduction: The benzothiazolium ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The compound can also undergo condensation reactions with aldehydes and ketones to form Schiff bases and other condensation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as ethanol or acetonitrile, often under reflux conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substituted Benzothiazoles: Resulting from nucleophilic substitution reactions.

    Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions applied.

    Condensation Products: Such as Schiff bases formed through condensation reactions.

Scientific Research Applications

2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: Lacks the chloromethyl and sulfonate groups, making it less reactive.

    2-(Chloromethyl)benzothiazole: Similar structure but without the methyl group on the benzothiazole ring.

    Benzothiazolium Salts: A broader class of compounds with varying substituents on the benzothiazole ring.

Uniqueness

2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate is unique due to the presence of both chloromethyl and methyl groups on the benzothiazole ring, along with the 4-methylbenzenesulfonate counterion. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Biological Activity

2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate (CAS No. 37859-49-7) is a compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C16H16ClNO3S2
  • Molecular Weight : 369.88 g/mol
  • Structure : The compound features a thiazole ring, which is known for its biological significance, especially in drug development.

The biological activity of this compound is primarily attributed to its interaction with enzymatic pathways and cellular mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme crucial in melanin production. This inhibition is significant for treating hyperpigmentation disorders.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells.

Tyrosinase Inhibition

Recent research indicates that analogs related to this compound have demonstrated potent inhibitory effects on mushroom tyrosinase:

  • IC50 Values : Analog compounds showed IC50 values significantly lower than that of kojic acid, a well-known tyrosinase inhibitor. For instance, one analog exhibited an IC50 value of 1.12 µM, indicating it is approximately 22 times more effective than kojic acid in inhibiting tyrosinase activity .

Cytotoxicity Studies

Cytotoxicity assays conducted on B16F10 murine melanoma cells revealed:

  • Non-Cytotoxic Concentrations : Compounds related to this thiazolium derivative did not exhibit cytotoxicity at concentrations ≤20 µM after 48 and 72 hours of treatment . This suggests a favorable safety profile for potential therapeutic applications.

Study on Melanin Production

A study evaluated the effect of various derivatives on melanin production in B16F10 cells:

  • Results : The tested compounds significantly reduced melanin content in a concentration-dependent manner, confirming their potential as anti-hyperpigmentation agents .

Antioxidant Efficacy

Another investigation assessed the antioxidant capacity of these compounds:

  • Findings : Several analogs demonstrated antioxidant activities comparable to established antioxidants, suggesting their utility in formulations aimed at reducing oxidative damage .

Data Table: Biological Activity Summary

Activity TypeCompound/AnalogIC50 (µM)Notes
Tyrosinase InhibitionAnalog 31.1222x more effective than kojic acid
Cytotoxicity (B16F10 Cells)Analog 1>20Non-cytotoxic at ≤20 µM
Antioxidant ActivityVarious-Comparable to established antioxidants

Properties

Molecular Formula

C16H16ClNO3S2

Molecular Weight

369.9 g/mol

IUPAC Name

2-(chloromethyl)-3-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C9H9ClNS.C7H8O3S/c1-11-7-4-2-3-5-8(7)12-9(11)6-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,6H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

DKBXANNARUBTDN-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=C(SC2=CC=CC=C21)CCl

Origin of Product

United States

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